4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features both imidazole and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, like 4-[(1h-imidazol-1-yl)methyl]-n-[(thiophen-2-yl)methyl]benzamide, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can induce various molecular and cellular effects .
Action Environment
The stability of imidazole derivatives is generally good under normal temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and thiophene intermediates. The imidazole moiety can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia, while the thiophene ring can be prepared via the Paal-Knorr synthesis using 1,4-dicarbonyl compounds and sulfur sources .
This step often requires the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophene moieties using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: NaH, KOtBu, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines. Substitution reactions can introduce various functional groups onto the benzamide or thiophene rings, leading to a diverse array of derivatives.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but lacks the thiophene moiety.
N-(2-Thienylmethyl)benzamide: Contains the thiophene moiety but lacks the imidazole ring.
1,4-Bis(2-methyl-1H-imidazol-1-yl)butane: Features two imidazole rings but no thiophene moiety[][5].
Uniqueness
4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both imidazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and interactions compared to its simpler counterparts.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLIAJOPBOZCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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